4-(2-(4-(4-甲氧基苯基)哌嗪-1-基)-2-氧代乙氧基)-2H-色烯-2-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

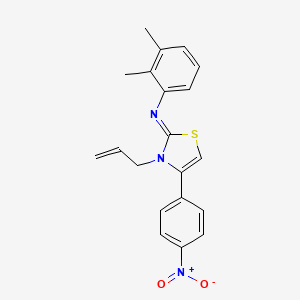

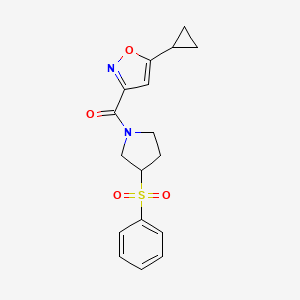

4-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethoxy)-2H-chromen-2-one is a chemical compound with various research applications. It is also known as MPEP or 2-Methyl-6-(phenylethynyl)pyridine. MPEP is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). This compound has been extensively studied in the field of neuroscience due to its potential therapeutic applications in the treatment of various neurological disorders.

科学研究应用

抗菌活性

哌嗪衍生物,例如所讨论的化合物,因其抗菌特性而被探索。研究人员合成了含有哌嗪部分的新型衍生物,并评估了它们对细菌菌株的功效。 这些化合物可能成为开发新型抗菌剂的先导化合物 .

神经退行性疾病

哌嗪环是治疗帕金森氏症和阿尔茨海默氏症等神经退行性疾病的潜在治疗方法的组成部分。 虽然需要更多研究,但含有哌嗪支架的化合物可能在管理这些疾病方面提供治疗益处 .

乙酰胆碱酯酶抑制用于阿尔茨海默氏症

阿尔茨海默氏症涉及胆碱能传递减少,导致认知障碍。乙酰胆碱酯酶的抑制是关键的药物靶点,乙酰胆碱酯酶是一种参与乙酰胆碱水解的酶。 含有哌嗪的化合物,包括所描述的化合物,可能在调节胆碱能通路中发挥作用 .

精神活性物质

有趣的是,哌嗪衍生物也用作精神活性物质,尽管在娱乐目的方面是非法的。 它们对中枢神经系统的影响引起了人们的关注,并且正在进行进一步的调查 .

农用化学品和制药

哌嗪是农用化学品和制药中常见的结构基序。将其掺入生物活性化合物中可以积极影响药代动力学特性。 这些化合物已被探索用于各种疾病状态,包括抗组胺药、抗寄生虫药、抗真菌药、抗菌药、抗病毒药、抗精神病药、抗抑郁药、抗炎药、抗凝血药、抗肿瘤药和抗糖尿病药物 .

心血管和内分泌疾病

虽然关于该化合物的具体研究有限,但已对哌嗪衍生物对肾上腺素能受体的影响进行了研究。 这些受体的激活或阻断与治疗心肌肥厚、心力衰竭、高血压和甲状腺机能亢进等疾病有关 .

作用机制

Target of Action

The primary target of this compound is the alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied . They are involved in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate . They are also targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine .

Mode of Action

The compound interacts with its target, the α1-AR, by binding to it. The binding affinity of similar compounds has been found to be in the range from 22 nM to 250 nM . This interaction results in the activation or blockade of the receptors, which is a major therapeutic approach for the treatment of numerous disorders .

Biochemical Pathways

The activation or blockade of α1-ARs affects various biochemical pathways. These pathways are associated with numerous disorders such as cardiac hypertrophy, congestive heart failure, hypertension, angina pectoris, cardiac arrhythmias, depression, benign prostate hyperplasia, anaphylaxis, asthma, and hyperthyroidism . Moreover, α1-ARs are also associated with numerous neurodegenerative and psychiatric conditions .

Pharmacokinetics

The compound’s absorption, distribution, metabolism, and excretion (ADME) properties play a crucial role in its bioavailability. In silico docking and molecular dynamics simulations, along with ADME calculations, have been used to identify promising lead compounds . These studies have highlighted several compounds that exhibited an acceptable pharmacokinetic profile .

Result of Action

The result of the compound’s action is primarily the modulation of the α1-ARs. This modulation can lead to the treatment of various neurological conditions . For instance, studies have shown a connection between Alzheimer’s disease (AD) and α1-ARs .

生化分析

Biochemical Properties

The exact biochemical properties of 4-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethoxy)-2H-chromen-2-one are not fully understood. Compounds with similar structures have been shown to interact with various enzymes and proteins. For instance, piperazine derivatives have been found to inhibit acetylcholinesterase, an enzyme involved in neurotransmission . The nature of these interactions often involves the formation of non-covalent bonds between the compound and the active site of the enzyme or protein .

Cellular Effects

The cellular effects of 4-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethoxy)-2H-chromen-2-one are not well-documented. Related compounds have been shown to influence cell function. For example, some piperazine derivatives have been found to have neuroprotective effects, attenuating the neurotoxic effects of certain substances and improving cognitive functions in animal models .

Molecular Mechanism

The molecular mechanism of action of 4-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethoxy)-2H-chromen-2-one is not fully known. Based on its structural similarity to other piperazine derivatives, it may exert its effects through interactions with various biomolecules. For instance, it could potentially bind to enzymes or receptors, leading to their activation or inhibition .

Metabolic Pathways

Similar compounds are often metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites .

属性

IUPAC Name |

4-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethoxy]chromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2O5/c1-27-17-8-6-16(7-9-17)23-10-12-24(13-11-23)21(25)15-28-20-14-22(26)29-19-5-3-2-4-18(19)20/h2-9,14H,10-13,15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXSFNCYTRBMMAZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)COC3=CC(=O)OC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzo[c][1,2,5]thiadiazol-5-yl(3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone](/img/structure/B2459423.png)

![3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-(3-methylphenyl)thiophene-2-carboxamide](/img/structure/B2459427.png)

![2-Amino-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2459434.png)

![4-fluoro-N'-[1-(phenylsulfonyl)-4-piperidinylidene]benzenecarbohydrazide](/img/structure/B2459435.png)

![N1-(4-ethylphenyl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2459437.png)